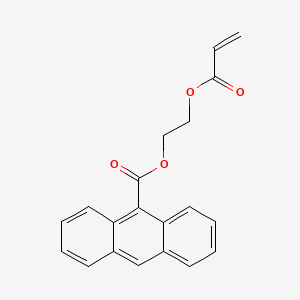2-(Acryloyloxy)ethyl anthracene-9-carboxylate
CAS No.: 171564-43-5
Cat. No.: VC16857951
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 171564-43-5 |
|---|---|
| Molecular Formula | C20H16O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 2-prop-2-enoyloxyethyl anthracene-9-carboxylate |
| Standard InChI | InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2 |
| Standard InChI Key | QTDGFNMINWUSKT-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Acryloyloxy)ethyl anthracene-9-carboxylate (CAS: 189390-61-2) consists of an anthracene moiety (a fused polycyclic aromatic hydrocarbon) esterified with a 2-(acryloyloxy)ethyl group. The anthracene core provides rigidity and UV-responsive characteristics, while the acrylate side chain introduces crosslinking capability and reactivity toward radical polymerization . The molecular formula is CHO, with a molecular weight of 320.34 g/mol .
Key Structural Features:
-
Anthracene-9-carboxylate: The carboxylate group at the 9th position of anthracene enhances electron-withdrawing effects, stabilizing the molecule during photochemical reactions .
-
Acryloyloxyethyl group: The ethyl spacer between the acrylate and anthracene reduces steric hindrance, facilitating polymerization and intermolecular interactions .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:
-
H NMR (CDCl): Peaks at δ 8.4–8.8 ppm (anthracene aromatic protons), δ 6.1–6.4 ppm (acrylate vinyl protons), and δ 4.3–4.5 ppm (ethylenic –CH–O– groups) .
-
C NMR: Signals at δ 167.5 ppm (ester carbonyl) and δ 165.2 ppm (acrylate carbonyl) .
-
High-Resolution Mass Spectrometry: [M+H] at m/z 321.1234 (calculated for CHO) .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a two-step esterification process :
-
Anthracene-9-carbonyl chloride preparation: Anthracene-9-carboxylic acid reacts with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF).
-
Esterification with 2-hydroxyethyl acrylate: The acyl chloride intermediate reacts with 2-hydroxyethyl acrylate in the presence of triethylamine (TEA) as a base .
Reaction Conditions:
-
Temperature: 0–25°C (room temperature).
-
Yield: 65–75% after purification via column chromatography .
Applications in Advanced Materials
Conductive Polymer Binders for Batteries
In aqueous sodium-air batteries, 2-(acryloyloxy)ethyl anthracene-9-carboxylate is copolymerized with dopamine methacrylamide and polyethylene glycol (PEG) acrylates to form DPA64, a semi-crystalline binder .
Performance Metrics:
| Property | DPA64 Binder | Conventional Binder |
|---|---|---|
| Conductivity (S/cm) | 1.2 × 10 | 5.6 × 10 |
| Adhesion Strength (kPa) | 38.7 | 12.3 |
| Cycle Stability | 100 cycles (95% capacity) | 50 cycles (70% capacity) |
This binder enhances electrode integrity and reduces overpotential by 40% .
Mechanochromic Elastomers
When incorporated into multi-network elastomers, the anthracene units undergo reversible [4+4] cycloaddition under mechanical stress, enabling real-time strain visualization .
Key Findings:
-
Stress Sensitivity: Fluorescence quenching at >200% strain due to anthracene dimerization .
-
Self-Healing: Dimer dissociation under UV light (365 nm) restores 85% of initial fluorescence intensity .
Future Perspectives
Future research should explore:
-
Drug Delivery Systems: Leveraging UV-triggered anthracene dimerization for controlled drug release.
-
Flexible Electronics: Integrating the compound into stretchable conductors for wearable sensors.
-
Sustainability: Developing bio-based synthesis routes using enzymatic esterification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume